molecular formula C11H13ClFN B13618667 3-(4-Chloro-3-fluorophenyl)piperidine

3-(4-Chloro-3-fluorophenyl)piperidine

Cat. No.: B13618667
M. Wt: 213.68 g/mol
InChI Key: PBDIPVUKFVDURO-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-fluorophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of chloro and fluoro substituents on the phenyl ring makes this compound particularly interesting for various chemical and pharmaceutical applications. The molecular formula of this compound is C11H13ClFN, and it has a molecular weight of 213.68 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-fluorophenyl)piperidine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-chloro-3-fluoroaniline with piperidine under appropriate reaction conditions. The reaction typically requires a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-fluorophenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like K2CO3 in DMF.

Major Products Formed

Scientific Research Applications

3-(4-Chloro-3-fluorophenyl)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-fluorophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-fluorophenyl)piperazine: Similar structure but with a piperazine ring instead of piperidine.

    4-(4-Chloro-3-fluorophenyl)pyridine: Similar structure but with a pyridine ring.

    3-(4-Chloro-3-fluorophenyl)pyrrolidine: Similar structure but with a pyrrolidine ring.

Uniqueness

3-(4-Chloro-3-fluorophenyl)piperidine is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

3-(4-chloro-3-fluorophenyl)piperidine

InChI

InChI=1S/C11H13ClFN/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2

InChI Key

PBDIPVUKFVDURO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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